molecular formula C11H8ClN7O2S B14944118 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole

5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole

Cat. No.: B14944118
M. Wt: 337.75 g/mol
InChI Key: VZRCPXLRJHKKDZ-UHFFFAOYSA-N
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Description

The compound 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic organic compound It contains a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the formation of the triazole ring followed by the introduction of the 2-chlorophenyl and nitro groups. Common synthetic routes include:

    Cyclization Reactions: Using hydrazine derivatives and carbon disulfide to form the triazole ring.

    Nitration: Introducing the nitro group using nitric acid under controlled conditions.

    Chlorination: Adding the 2-chlorophenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and nitration reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base catalysts.

    Cyclization: Hydrazine derivatives, carbon disulfide.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

    Cyclization: Formation of polycyclic heterocycles.

Scientific Research Applications

5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with transition metal ions, influencing various biochemical pathways . The nitro group may also play a role in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole: can be compared with other triazole derivatives:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClN7O2S

Molecular Weight

337.75 g/mol

IUPAC Name

5-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-methyl-3-nitro-1,2,4-triazole

InChI

InChI=1S/C11H8ClN7O2S/c1-18-11(14-9(17-18)19(20)21)22-10-13-8(15-16-10)6-4-2-3-5-7(6)12/h2-5H,1H3,(H,13,15,16)

InChI Key

VZRCPXLRJHKKDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])SC2=NNC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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